This compound is classified as an aromatic amine due to the presence of the amino group attached to a phenyl ring, and it also features a trifluoromethyl substituent, which enhances its chemical reactivity and stability. The trifluoromethyl group is known for imparting unique electronic properties to the molecule, making it of interest in drug design and development.
The synthesis of 3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one typically involves several steps:
The molecular structure of 3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one features:
3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one can participate in several chemical reactions:
The mechanism of action for 3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one primarily involves its interactions at a molecular level:
3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one has several scientific applications:
The trifluoromethyl-anilino cyclohexenone scaffold exhibits distinctive structural features that confer unique physicochemical properties. The molecule's core consists of a conformationally constrained cyclohexenone ring with an extended enaminone system (–NH–CH=C–C=O) connecting it to the lipophilic 4-(trifluoromethyl)phenyl moiety. This arrangement creates a pseudo-planar conformation stabilized by intramolecular hydrogen bonding between the enamine nitrogen hydrogen and the carbonyl oxygen, as evidenced by crystallographic studies of analogous structures [5]. The trifluoromethyl group at the aromatic para-position introduces significant steric and electronic effects, with the three fluorine atoms creating a large electrostatic surface area that influences molecular packing and intermolecular interactions.
Key molecular descriptors include its molecular formula (C₁₃H₁₂F₃NO), molecular weight (255.24 g/mol), and the SMILES representation (O=C1C=C(NC2=CC=C(C(F)(F)F)C=C2)CCC1) [2]. The calculated XLogP3 value of approximately 3.9 indicates substantial lipophilicity, primarily governed by the trifluoromethylphenyl group [5]. This scaffold demonstrates remarkable conformational adaptability, with the cyclohexenone ring capable of adopting both half-chair and envelope conformations depending on substitution patterns and environmental conditions. The electron-withdrawing trifluoromethyl group significantly reduces electron density on the aniline nitrogen, decreasing its basicity compared to non-fluorinated analogues and potentially influencing hydrogen-bonding capacity in biological environments.
Table 1: Structural Characteristics of 3-{[4-(Trifluoromethyl)phenyl]amino}cyclohexenone and Related Analogues
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one | C₁₃H₁₂F₃NO | 255.24 | Unsubstituted cyclohexenone ring, para-CF₃ aniline |
5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one | C₁₅H₁₆F₃NO | 283.29 | Geminal dimethyl group at C5, meta-CF₃ aniline |
3-{4-Chloro-2-(trifluoromethyl)phenyl-amino}cyclohex-2-en-1-one | C₁₃H₁₁ClF₃NO | 289.68 | Ortho-chloro substituent, disubstituted phenyl |
3-((4-(Trifluoromethyl)phenyl)amino)cyclohex-2-enone | C₁₃H₁₂F₃NO | 255.24 | Identical core structure with different naming convention |
Structural analogues demonstrate how modifications alter molecular properties. The 5,5-dimethyl variant (C₁₅H₁₆F₃NO, MW 283.29 g/mol) incorporates geminal methyl groups at the cyclohexenone C5 position, increasing steric bulk and potentially restricting ring puckering dynamics [5]. The 4-chloro-2-(trifluoromethyl) derivative (C₁₃H₁₁ClF₃NO, MW 289.68 g/mol) adds an ortho-chloro substituent that introduces additional steric hindrance near the anilino nitrogen, potentially affecting its hydrogen-bonding capacity and rotational freedom [3] [6]. These structural variations highlight the scaffold's synthetic versatility while preserving the enaminone pharmacophore essential for electronic delocalization across the N-C=C-C=O system.
The synthetic chemistry of trifluoromethyl-anilino cyclohexenones emerged prominently in the 1990s as medicinal chemists sought to leverage fluorine effects in enaminone-based drug discovery. The initial synthetic routes employed acid-catalyzed condensation reactions between 1,3-cyclohexanediones and 4-(trifluoromethyl)aniline under Dean-Stark conditions to facilitate water removal and drive enaminone formation [5]. This methodology represented an adaptation of classical enaminone synthesis, optimized specifically for electron-deficient anilines bearing the strongly electron-withdrawing trifluoromethyl group. The development paralleled broader advances in fluorination methodologies during this period, particularly improved access to trifluoromethyl-substituted aniline building blocks essential for such condensations.
The scaffold gained renewed attention post-2010 with the pharmaceutical industry's increased focus on fluorinated compounds, evidenced by the assignment of standardized identifiers like CAS RN 149221-38-5 and MDL number MFCD01109147 [2]. Industrial-scale production methods optimized the condensation reaction through solvent engineering (toluene or xylene reflux), catalyst screening (p-toluenesulfonic acid as superior to mineral acids), and purification protocols (crystallization instead of chromatography) to achieve kilogram-scale production with >98% purity [2] [5]. These process chemistry refinements enabled broader exploration of this chemotype in drug discovery programs, particularly as kinase inhibitor scaffolds gained prominence.
The synthetic evolution continues through contemporary methodologies including:
These advances transformed the scaffold from an academic curiosity to a practical building block in modern medicinal chemistry. The commercial availability of 3-{[4-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one from specialized suppliers (e.g., BLD Pharmatech) since approximately 2010 reflects its established role in drug discovery pipelines, primarily as a kinase inhibitor precursor or fluorinated bioisostere for non-fluorinated enaminones [2].
The trifluoromethyl group strategically positioned on the aniline ring profoundly influences the bioactive potential of 3-{[4-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one through multifaceted mechanisms. Fluorine incorporation follows well-established principles in medicinal chemistry where fluorinated substituents serve as bioisosteres for various functional groups while simultaneously modulating electronic, lipophilic, and steric parameters. The -CF₃ group in this scaffold acts primarily as a lipophilic hydrogen mimic with significantly altered electronic character compared to methyl or methoxy substituents [4] [9].
The trifluoromethyl group's strong electron-withdrawing nature (Hammett σₘ = 0.43, σₚ = 0.54) induces substantial electronic effects throughout the molecule:
Metabolic stabilization represents another crucial advantage conferred by the trifluoromethyl group. The C-F bond strength (approximately 485 kJ/mol) exceeds that of C-H bonds (approximately 413 kJ/mol), imparting resistance to oxidative metabolism, particularly at the para-position where hydroxylation typically occurs in non-fluorinated analogues [4]. This property is especially valuable given the compound's enaminone structure, which might otherwise present metabolic soft spots. FDA-approved fluorinated drugs demonstrate that such modifications can improve pharmacokinetic profiles, as evidenced by the 52% of approved small molecules from 2015-2022 containing fluorine, predominantly in oncology applications [4].
Table 2: Impact of Fluorinated Substituents on Bioactive Molecule Properties
Property Modulation | Trifluoromethyl Effect | Biological Consequence |
---|---|---|
Lipophilicity | ΔlogP = +0.8-1.2 versus methyl | Enhanced membrane permeability, tissue distribution |
Metabolic Stability | Blocks para-hydroxylation; stabilizes adjacent positions | Increased half-life; reduced clearance |
Electrostatic Potential | Creates strong dipole moment and quadrupole moments | Improved target binding specificity through dipolar interactions |
Steric Profile | Van der Waals radius: 2.7Å (CF₃) vs 2.0Å (CH₃) | Subtle steric perturbation while maintaining binding pocket fit |
Acid-Base Behavior | Decreases amine basicity by 3-4 pKa units | Favors non-ionized state at physiological pH for enhanced absorption |
The trifluoromethyl group enhances binding affinity through multiple mechanisms. First, its hydrophobic character improves desolvation entropy when binding to hydrophobic enzyme pockets. Second, fluorine atoms can engage in dipolar interactions with protein backbone elements or side-chain functional groups. Third, the group's conformational restraint (due to partial double-bond character in the C(sp²)-CF₃ bond) reduces entropic penalty upon binding [4] [9]. These properties explain why approximately 30% of pharmaceutical candidates targeting kinase enzymes now incorporate trifluoromethyl-substituted aromatic systems similar to the 4-(trifluoromethyl)aniline moiety in this scaffold.
The trifluoromethyl-anilino cyclohexenone architecture demonstrates particular promise in protein kinase inhibition, where the enaminone carbonyl can form critical hydrogen bonds with hinge-region residues while the trifluoromethylphenyl group occupies hydrophobic pockets common in ATP-binding sites. This binding mode mimics established kinase inhibitors like vemurafenib and encorafenib, which also leverage trifluoromethyl-phenyl pharmacophores for potency and selectivity [4]. The scaffold's versatility suggests potential applications beyond kinase inhibition, particularly in targeting G-protein-coupled receptors, ion channels, and epigenetic regulators where fluorinated compounds have demonstrated success.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7